DNA Polymerase α Inhibition Potency: 3'-Amino-ddTTP Exhibits Competitive Inhibition with Ki Value Superior to Substrate Km
The 5'-triphosphate derivative of 1-(3-beta-amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine (3'-amino-3'-deoxythymidine-5'-triphosphate) acts as a competitive inhibitor against dTTP with a Ki of 3.3 μM, whereas the Km for dTTP was 8 μM using activated calf thymus DNA as the template and DNA polymerase-α [1]. This indicates a binding affinity for the polymerase active site that exceeds the natural substrate's affinity by more than a factor of two.
| Evidence Dimension | Inhibitory potency (Ki) vs. substrate affinity (Km) |
|---|---|
| Target Compound Data | Ki = 3.3 μM |
| Comparator Or Baseline | dTTP (Km = 8 μM) |
| Quantified Difference | Ki (3.3 μM) < Km (8 μM) → inhibitor binds ~2.4-fold more tightly than substrate |
| Conditions | Activated calf thymus DNA as template; DNA polymerase-α |
Why This Matters
This quantitative inhibition profile establishes the compound's utility as a biochemical probe for DNA polymerase mechanism studies, where a lower Ki relative to Km ensures effective competitive inhibition at physiologically relevant concentrations.
- [1] Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. J Biol Chem. 1983. PMID: 6854592. View Source
